N-(2,6-dimethylphenyl)-2-phenoxyacetamide

Enzyme inhibition Dihydroorotase Biochemical probe

N-(2,6-Dimethylphenyl)-2-phenoxyacetamide (CAS 34743-29-8, molecular formula C₁₆H₁₇NO₂, molecular weight 255.31 g/mol) is a synthetic phenoxyacetamide derivative structurally characterized by a 2,6-dimethylphenyl substituent on the amide nitrogen and a phenoxy moiety attached to the acetamide carbonyl. The compound belongs to the broader N-phenyl-2-phenoxyacetamide class, which includes lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) and mexiletine as pharmacologically related amide-type local anesthetics and antiarrhythmics.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 34743-29-8
Cat. No. B5635016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-2-phenoxyacetamide
CAS34743-29-8
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-12-7-6-8-13(2)16(12)17-15(18)11-19-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeyTUTXAZQNHSFZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)-2-phenoxyacetamide (CAS 34743-29-8): Chemical Identity and Procurement Baseline


N-(2,6-Dimethylphenyl)-2-phenoxyacetamide (CAS 34743-29-8, molecular formula C₁₆H₁₇NO₂, molecular weight 255.31 g/mol) is a synthetic phenoxyacetamide derivative structurally characterized by a 2,6-dimethylphenyl substituent on the amide nitrogen and a phenoxy moiety attached to the acetamide carbonyl [1]. The compound belongs to the broader N-phenyl-2-phenoxyacetamide class, which includes lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) and mexiletine as pharmacologically related amide-type local anesthetics and antiarrhythmics [2]. It is primarily catalogued as a research chemical and synthetic intermediate, appearing as an upstream precursor for the thio-analog Phenoxythioacet-(2,6-dimethylanilid) (CAS 34743-04-9) [3].

Why Generic Phenoxyacetamide Substitution Fails: Structural Determinants of N-(2,6-Dimethylphenyl)-2-phenoxyacetamide Differentiation


Within the phenoxyacetamide class, subtle modifications to the aryl substitution pattern and the amide linkage profoundly alter physicochemical properties (logP, PSA) and biological target engagement [1]. The 2,6-dimethyl substitution on the aniline ring is a critical pharmacophoric feature shared with lidocaine and mexiletine and is associated with sodium channel blockade and antiarrhythmic activity; however, replacing the basic aminoalkyl side chain (e.g., diethylamino in lidocaine) with a neutral phenoxyacetyl group eliminates the ionizable amine, thereby altering pKa, tissue distribution, and the compound's ability to interact with the local anesthetic binding site on voltage-gated sodium channels [2]. Direct experimental evidence from a closely related series—2-(2,6-dimethylphenoxy)-N-(hydroxycyclohexyl)acetamides—demonstrates that even conservative changes in the amine moiety (e.g., cyclohexanol substitution) yield measurable differences in anticonvulsant potency and neurotoxicity profiles compared to the parent phenoxyalkylamines [3]. Consequently, interchanging N-(2,6-dimethylphenyl)-2-phenoxyacetamide with another phenoxyacetamide or lidocaine analog without accounting for these structure-specific parameters risks altered pharmacology, unexpected off-target binding, and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(2,6-Dimethylphenyl)-2-phenoxyacetamide


In Vitro Dihydroorotase Inhibition: A Biochemical Fingerprint Distinct from Lidocaine-Class Sodium Channel Blockers

In a biochemical assay measuring inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, N-(2,6-dimethylphenyl)-2-phenoxyacetamide exhibited an IC₅₀ of 180,000 nM (180 µM) at pH 7.37 [1]. This weak inhibitory activity against a pyrimidine biosynthesis enzyme represents a biochemical interaction profile that is mechanistically distinct from the primary pharmacology of lidocaine (a voltage-gated sodium channel blocker with an IC₅₀ of ~60 µM for Naᵥ1.5 in patch-clamp assays) [2]. The absence of a basic amine in the target compound precludes the protonated species required for high-affinity sodium channel binding, redirecting its weak biological activity toward alternative targets such as DHOase. No direct head-to-head comparison data exist for this specific enzyme target between the target compound and lidocaine; thus, this evidence is a cross-study comparison of target engagement profiles.

Enzyme inhibition Dihydroorotase Biochemical probe

LogP as a Procurement Decision Driver: Neutral Phenoxyacetyl Modification Reduces Lipophilicity Relative to Diethylamino Lidocaine

The calculated partition coefficient (XLogP3-AA) for N-(2,6-dimethylphenyl)-2-phenoxyacetamide is 3.5 [1]. By comparison, lidocaine—which features a basic diethylamino group in place of the phenoxy moiety—has a measured logP of approximately 2.4 at physiological pH for the unionized species, but its apparent logD at pH 7.4 is significantly lower (~1.6) due to ionization (pKa ~7.9) [2]. The target compound, lacking an ionizable amine (pKa predicted to be neutral/very weakly basic), maintains a logP of 3.5 across the physiological pH range without logD perturbation. This results in approximately 80-fold higher predicted unionized species partitioning into lipid phases at pH 7.4 compared to ionized lidocaine, calculated from ΔlogP of ~1.9 units [3]. This is a class-level inference based on computed physicochemical properties; experimentally measured logP/logD values for the target compound are not available in the peer-reviewed literature.

Lipophilicity Physicochemical property ADME

Structural Scaffold Divergence: Absence of Basic Amine Differentiates This Compound from Sodium Channel-Targeting Lidocaine and Mexiletine Analogs

N-(2,6-Dimethylphenyl)-2-phenoxyacetamide possesses a neutral phenoxyacetyl side chain (O-CH₂-CO-NH-Ar) rather than the aminoalkyl/aminoacetyl side chain (e.g., -NH-CO-CH₂-N(Et)₂ in lidocaine; -O-CH₂-CH(CH₃)-NH₂ in mexiletine) required for Class Ib antiarrhythmic sodium channel blockade [1]. SAR studies on lidocaine derivatives demonstrate that replacement of the basic diethylamino group with neutral moieties abolishes sodium channel binding affinity (Kd shift from low µM to >100 µM range) and eliminates use-dependent block in cardiac myocyte preparations [2]. While direct comparative patch-clamp data for this specific compound are not available in the peer-reviewed literature, the structural divergence from the pharmacophore required for Naᵥ1.5 binding is unambiguous based on established Class Ib antiarrhythmic SAR. This evidence is classified as class-level inference grounded in well-characterized pharmacophore models.

Scaffold differentiation Sodium channel Chemical probe

Synthetic Intermediate Utility: Documented Upstream Role for Thio-Analog Synthesis Provides Defined Procurement Rationale

N-(2,6-Dimethylphenyl)-2-phenoxyacetamide is explicitly documented as the upstream starting material for the synthesis of Phenoxythioacet-(2,6-dimethylanilid) (CAS 34743-04-9), a thio-analog in which the amide carbonyl oxygen is replaced by sulfur [1]. This defined synthetic relationship provides a verifiable procurement rationale: the compound serves as a precursor for generating structurally related thioamide derivatives for SAR exploration. No other commercially catalogued phenoxyacetamide (e.g., N-phenyl-2-phenoxyacetamide, CAS 621-88-5) appears as a documented direct precursor for a specific thio-analog. This is direct documentation evidence rather than a head-to-head competitive comparison.

Synthetic intermediate Thio-analog Chemical sourcing

Evidence-Backed Application Scenarios for N-(2,6-Dimethylphenyl)-2-phenoxyacetamide Procurement


Negative Control Compound for Cardiac Sodium Channel Pharmacology Studies

Researchers conducting patch-clamp or fluorescence-based sodium channel assays on Naᵥ1.5 can employ this compound as a structurally related negative control. Because it retains the 2,6-dimethylphenyl moiety of lidocaine/mexiletine but lacks the basic amine required for channel binding [1], it provides a matched molecular framework control to confirm that observed channel effects are pharmacophore-dependent rather than non-specific membrane interactions. This application is directly supported by the class-level SAR evidence establishing that neutral amide side chains abrogate sodium channel binding [2].

Lead Compound for Non-Sodium-Channel Target Screening (DHOase or Related)

The documented weak inhibition of dihydroorotase (IC₅₀ = 180 µM) provides a starting point for optimizing this scaffold toward pyrimidine biosynthesis targets [1]. Medicinal chemistry teams pursuing DHOase inhibitors for antiproliferative or antiparasitic programs can use this compound as an initial hit for SAR expansion, benefiting from its synthetic accessibility and the defined precursor-product relationship with its thio-analog [2]. This scenario is directly derived from the BindingDB enzyme inhibition evidence.

Synthetic Intermediate for Phenoxyacetamide-Derived Thioamide Libraries

Synthetic chemistry groups building focused libraries of thioamide analogs can procure this compound as a direct starting material for conversion to Phenoxythioacet-(2,6-dimethylanilid) (CAS 34743-04-9) via established thionation protocols [1]. The availability of the compound in research-grade quantities from multiple chemical suppliers, combined with its structurally defined amide-to-thioamide conversion path, reduces synthetic burden and accelerates SAR exploration of the thioamide chemical space.

Blood-Brain Barrier Permeability Probe Development (Neutral Scaffold with Constant logP)

The compound's constant XLogP of 3.5 across the physiological pH range—contrasting sharply with the pH-dependent lipophilicity of ionizable lidocaine (logD ~1.6 at pH 7.4)—makes it suitable for CNS permeability studies where a non-ionizable, moderately lipophilic probe is required [1]. Teams evaluating passive diffusion across BBB models (e.g., PAMPA-BBB, hCMEC/D3 monolayers) can use this compound as a neutral control to decouple ionization effects from membrane partitioning in permeability predictions [2].

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.